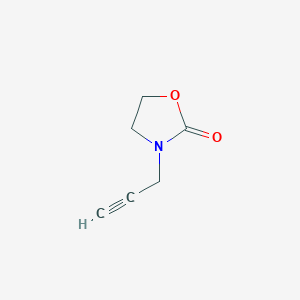

3-(Prop-2-yn-1-yl)oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Prop-2-yn-1-yl)oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone ring with a propynyl substituent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)oxazolidin-2-one typically involves the cyclization of N-alkyl-substituted prop-2-yn-1-amines with carbon dioxide to form carbamates, which then undergo ring closure to yield the oxazolidinone . Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the cyclization process .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Prop-2-yn-1-yl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield different substituted oxazolidinones.

Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine compounds for cyclization, sodium hydride for deprotonation, and trimethylsilyl azide for azide substitution .

Major Products

The major products formed from these reactions are various substituted oxazolidinones, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

3-Prop-2-Y

Activité Biologique

Overview

3-(Prop-2-yn-1-yl)oxazolidin-2-one is a member of the oxazolidinone class of compounds, known for their diverse biological activities, particularly in antibacterial and anticancer applications. This compound has garnered attention due to its structural properties and potential mechanisms of action that may influence various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. This is achieved by binding to the 23S rRNA of the bacterial ribosome, which disrupts the formation of the peptide bond during translation. This mechanism is similar to that of established oxazolidinone antibiotics like linezolid, which effectively target Gram-positive bacteria .

Pharmacokinetics

Research indicates that oxazolidinone derivatives generally exhibit favorable pharmacokinetic properties, including good oral bioavailability and tissue distribution. The compound's stability in biological systems and its metabolic pathways are critical for its efficacy in therapeutic applications. Studies have shown that modifications in the oxazolidinone structure can significantly affect these properties, influencing both potency and safety profiles .

Antibacterial Properties

This compound has demonstrated significant antibacterial activity against various pathogens. In vitro studies reveal that it exhibits effective inhibition against strains of Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) comparable to those of existing antibiotics .

Anticancer Activity

Recent preclinical studies suggest that this compound may also possess anticancer properties. In animal models of breast cancer, this compound has shown promising results, leading to reduced tumor growth and improved survival rates. The underlying mechanisms may involve apoptosis induction and cell cycle arrest in cancer cells, although further studies are needed to elucidate these pathways .

Study on Antibacterial Efficacy

A study conducted on a series of oxazolidinone analogs, including this compound, assessed their effectiveness against multidrug-resistant bacterial strains. The results indicated that this compound maintained activity against resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Study on Anticancer Effects

In a separate investigation focusing on its anticancer properties, researchers treated mice with breast cancer using varying doses of this compound. The findings revealed a dose-dependent reduction in tumor size and increased apoptosis markers in tumor tissues compared to controls, highlighting its potential utility in oncology .

Propriétés

IUPAC Name |

3-prop-2-ynyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-3-7-4-5-9-6(7)8/h1H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGPRHHHEVBUJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468267 |

Source

|

| Record name | 2-Oxazolidinone, 3-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-53-0 |

Source

|

| Record name | 2-Oxazolidinone, 3-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.